

Application Notes and Protocols for OP-145

Delivery via Polymer-Lipid Coating

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Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic antimicrobial peptide **OP-145**, derived from the human cathelicidin LL-37, has demonstrated significant potential in combating multi-drug resistant bacteria, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA). However, its clinical application is often hindered by challenges such as proteolytic degradation and potential cytotoxicity at higher concentrations. Encapsulation of **OP-145** within a polymer-lipid hybrid nanoparticle (PLN) system offers a promising strategy to overcome these limitations. This delivery system combines the structural integrity and sustained-release properties of a polymeric core with the biocompatibility and enhanced cellular uptake of a lipid shell.

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of **OP-145**-loaded polymer-lipid nanoparticles. The detailed protocols and compiled data aim to serve as a valuable resource for researchers developing advanced antimicrobial therapies.

Data Presentation

Table 1: Physicochemical Characterization of Antimicrobial Peptide-Loaded Polymer-Lipid Nanoparticles

Parameter	Typical Value Range	Method of Analysis	Reference
Particle Size (Diameter)	90 - 200 nm	Dynamic Light Scattering (DLS)	[1][2]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[1]
Zeta Potential	-20 mV to +10 mV	Laser Doppler Velocimetry	[1][2]
Encapsulation Efficiency	70 - 90%	High-Performance Liquid Chromatography (HPLC)	[1][3]
Drug Loading	1 - 5% (w/w)	High-Performance Liquid Chromatography (HPLC)	[4]

Note: Data is based on studies with the antimicrobial peptide SAAP-148 in PLGA nanoparticles and other drugs in similar polymer-lipid systems, serving as a proxy for **OP-145**.

Table 2: In Vitro Efficacy of Antimicrobial Peptide-Loaded Nanoparticles

Assay	Bacterial Strain	Metric	Result	Reference
Antimicrobial Activity	S. aureus (AMR)	LC99.9 (24h)	12.8 µM	[1]
A. baumannii (AMR)	LC99.9 (24h)	1.6 µM	[1]	
Anti-biofilm Activity	Clinically isolated strains	Inhibition	Significant reduction in biofilm formation	[5][6]

Note: LC99.9 refers to the lethal concentration required to kill 99.9% of the bacteria. AMR denotes antimicrobial-resistant strains. Data for LC99.9 is based on SAAP-148 loaded PLGA nanoparticles.

Table 3: In Vitro Cytotoxicity of SAAP-148 Loaded PLGA Nanoparticles

Cell Line	Assay	Metric	Result	Reference
Human Skin Fibroblasts	Cytotoxicity Assay	Selectivity Index (vs. <i>S. aureus</i>)	10-fold increase for NPs vs. free peptide	[1][7]
Cytotoxicity Assay	Selectivity Index (vs. <i>A. baumannii</i>)	20-fold increase for NPs vs. free peptide		[1][7]

Note: The selectivity index is the ratio of the cytotoxic concentration to the antimicrobial concentration. A higher value indicates greater safety. These values are for the similar antimicrobial peptide SAAP-148.

Table 4: In Vivo Efficacy of OP-145 PLGA Microspheres in a Rat Model of Bone Infection

Parameter	Treatment Group	Result	Reference
Bacterial Load	OP-145 PLGA microspheres	Significant inhibitory effect on clinically isolated strains	[5][6]
Inflammation	OP-145 PLGA microspheres	Significant reduction in serum C-reactive protein (CRP) levels	[5][6]

Note: This data is for **OP-145** delivered via PLGA microspheres, which serves as a relevant model for the potential in vivo performance of polymer-lipid nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of OP-145 Loaded Polymer-Lipid Nanoparticles

This protocol describes the preparation of **OP-145** loaded PLGA-DSPE-PEG nanoparticles using a modified nanoprecipitation/self-assembly method.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
- **OP-145** peptide
- Acetone (analytical grade)
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and **OP-145** (e.g., 5 mg) in a suitable volume of acetone (e.g., 5 mL).
- Aqueous Phase Preparation: Dissolve DSPE-PEG (e.g., 10 mg) in deionized water (e.g., 20 mL).
- Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
- Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to allow for complete evaporation of the acetone.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water three times to remove unencapsulated peptide and excess reagents.

- Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as PBS, for further analysis.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

- Dilute the nanoparticle suspension in deionized water.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
- Use the same instrument, equipped with a laser Doppler velocimetry mode, to measure the zeta potential.

2. Encapsulation Efficiency and Drug Loading:

- Lyophilize a known amount of the nanoparticle suspension.
- Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated **OP-145**.
- Quantify the amount of **OP-145** using a validated High-Performance Liquid Chromatography (HPLC) method.
- Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
 - $EE\ (%) = (\text{Mass of OP-145 in nanoparticles} / \text{Initial mass of OP-145 used}) \times 100$
 - $DL\ (%) = (\text{Mass of OP-145 in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$

3. In Vitro Drug Release:

- Place a known concentration of the **OP-145** loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

- Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
- Quantify the concentration of **OP-145** in the collected aliquots using HPLC.
- Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vitro Antibacterial Activity (MIC Determination)

Materials:

- **OP-145** loaded nanoparticles
- Free **OP-145** (as control)
- Empty nanoparticles (as control)
- Bacterial strain (e.g., MRSA)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates

Procedure:

- Prepare a two-fold serial dilution of the **OP-145** loaded nanoparticles, free **OP-145**, and empty nanoparticles in MHB in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

- **OP-145** loaded nanoparticles
- Free **OP-145** (as control)
- Empty nanoparticles (as control)
- Human cell line (e.g., human dermal fibroblasts or keratinocytes)[8][9][10]
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plates

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of the **OP-145** loaded nanoparticles, free **OP-145**, and empty nanoparticles.
- Include untreated cells as a control.
- Incubate for a specified period (e.g., 24 or 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in a solubilization solution.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 5: In Vivo Efficacy in a Murine Model of Infection

Animal Model:

- A suitable mouse strain (e.g., BALB/c) is infected with a clinically relevant bacterial strain (e.g., MRSA) to establish a localized infection (e.g., skin or soft tissue infection).

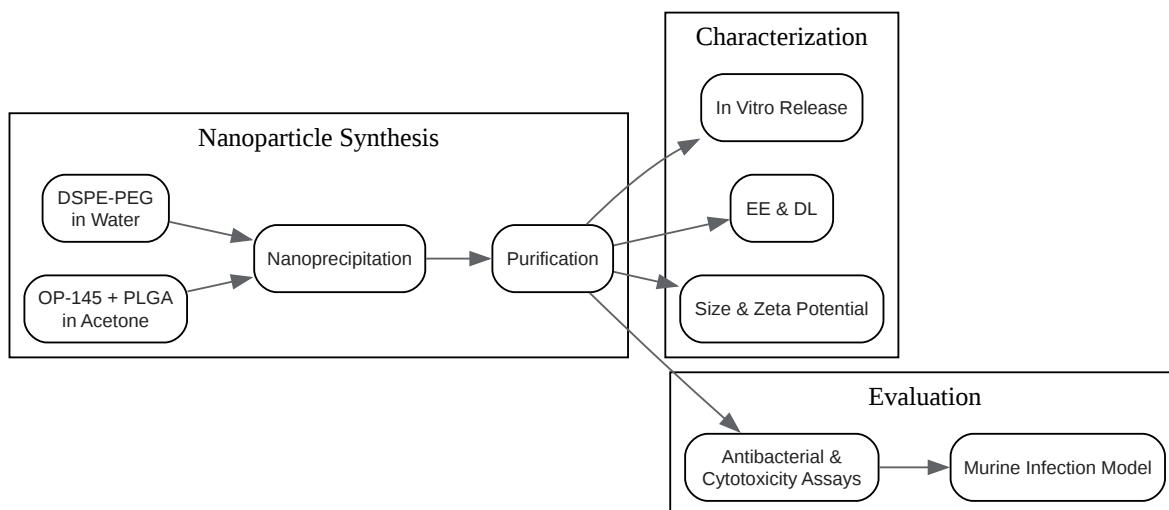
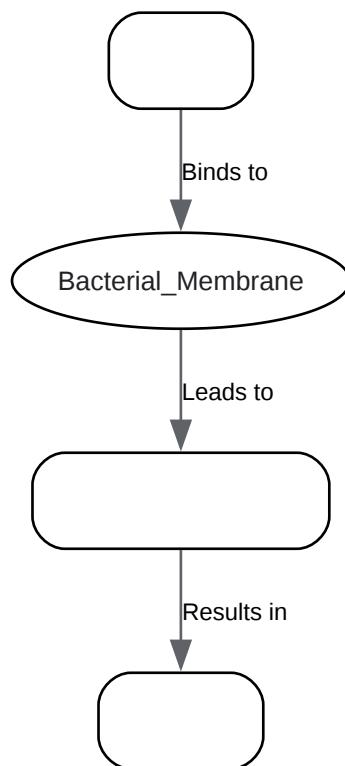
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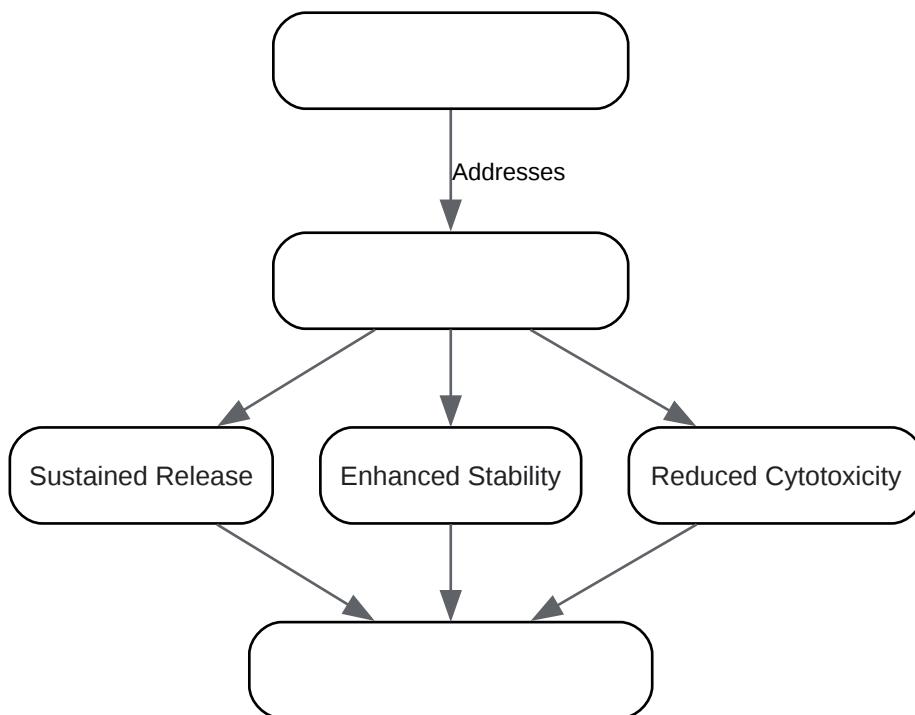
- Administer the **OP-145** loaded nanoparticles, free **OP-145**, empty nanoparticles (as controls), or a vehicle control to the site of infection.

Evaluation:

- Bacterial Load: At specific time points post-treatment, euthanize the animals and excise the infected tissue. Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
- Histopathology: Collect tissue samples for histological analysis to assess the extent of inflammation and tissue damage.
- Survival Rate: Monitor the survival of the animals over a specified period.

Visualizations





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